(4-Chloro-2-nitrophenyl)hydrazine
Overview
Description
(4-Chloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on a phenyl ring, with a hydrazine moiety attached
Mechanism of Action
Target of Action
It is known to react with a series of primary amines .
Mode of Action
(4-Chloro-2-nitrophenyl)hydrazine interacts with its targets through a process known as hydrazinolysis . This reaction involves the breaking of a chemical bond and the subsequent replacement of the bond with a nitrogen-nitrogen single bond from the hydrazine .
Biochemical Pathways
The biochemical pathway of this compound involves a stepwise mechanism where the expulsion of the leaving group occurs in the rate-determining step . The reaction is influenced by the nature of the electrophilic center and the stability of intermediates .
Result of Action
It is known that the compound’s reactivity with primary amines can lead to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with primary amines was observed to occur in an 80 mol % H2O / 20 mol % DMSO environment at 25.0°C . The α-effect, which refers to the increased reactivity of a compound due to the presence of a lone pair of electrons on the adjacent atom, is also observed in this compound .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenols, a related group of compounds, can interact with various enzymes and proteins
Molecular Mechanism
It is known that hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible and results in the formation of a stable product
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-nitrophenyl)hydrazine typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2-nitroaniline+Hydrazine hydrate→this compound+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic medium or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Common Reagents and Conditions:
Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: 4-Chloro-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Oxidation: Azo compounds or other nitrogen derivatives.
Scientific Research Applications
(4-Chloro-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the hydrazine moiety.
2-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group.
4-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group and has the nitro group at a different position.
Uniqueness: (4-Chloro-2-nitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further research and development.
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXAWGHSCTGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390660 | |
Record name | 4-Chloro-2-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54454-57-8 | |
Record name | 4-Chloro-2-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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